4-Propyl-1-oxa-4-azaspiro[4.4]nonane
Description
4-Propyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound featuring a unique bicyclic structure with a 4-membered oxa (oxygen-containing) ring and a 4-membered aza (nitrogen-containing) ring sharing a single spiro atom. The nitrogen atom at position 4 is substituted with a propyl group (-C₃H₇), distinguishing it from other derivatives.
The molecular formula of the parent structure, 1-oxa-4-azaspiro[4.4]nonane, is C₇H₁₃NO (molecular weight: 127.18 g/mol) .
Properties
CAS No. |
74379-49-0 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-propyl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-2-7-11-8-9-12-10(11)5-3-4-6-10/h2-9H2,1H3 |
InChI Key |
CPZDKNUFLREXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a 1,4-diketone, with an amine and an alcohol under acidic or basic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1-oxa-4-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert oxo groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : Compounds with spirocyclic structures, such as 4-propyl-1-oxa-4-azaspiro[4.4]nonane, are often explored as potential drug candidates due to their ability to interact with biological targets in unique ways. The structural characteristics can enhance binding affinity and selectivity for specific receptors or enzymes.
- Enzyme Inhibition : Research indicates that derivatives of spirocyclic compounds can act as inhibitors for various enzymes, including arginase. Inhibiting arginase can have therapeutic implications for conditions like cancer and cardiovascular diseases, where modulation of nitric oxide levels is critical .
- Neuropharmacology : The compound's structural features may also lend themselves to neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Case Study 1: Arginase Inhibition
A study published in MDPI explored the synthesis of various arginase inhibitors, highlighting the potential of spirocyclic compounds like 4-propyl-1-oxa-4-azaspiro[4.4]nonane. The findings indicated that modifications to the basic structure could enhance inhibitory potency against human arginase enzymes, suggesting a pathway for developing more effective therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of spirocyclic compounds has shown that small changes in the molecular structure can significantly impact biological activity. For instance, variations in alkyl chain length or functional groups attached to the spiro ring can alter binding interactions with target proteins, making this class of compounds a rich area for drug discovery .
Mechanism of Action
The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular processes .
Comparison with Similar Compounds
Structural Comparison
Spirocyclic compounds vary in ring size, heteroatom placement, and substituent groups. Below is a comparative analysis of key structural features:
*Molecular formulas for derivatives are estimated based on substituents.
Key Observations :
- Heteroatom Positioning : The placement of oxygen and nitrogen atoms (e.g., 1-oxa-4-aza vs. 2-aza) affects electronic properties and hydrogen-bonding capacity.
- Substituent Effects: Alkyl groups (e.g., propyl) enhance lipophilicity, while aryl groups (e.g., benzyl, phenylamino) introduce aromatic π-systems that may improve receptor binding .
Physicochemical Properties
While direct data for 4-propyl-1-oxa-4-azaspiro[4.4]nonane is unavailable, comparisons can be drawn from analogs:
- The propyl substituent in 4-propyl-1-oxa-4-azaspiro[4.4]nonane likely increases logP compared to the parent compound, enhancing membrane permeability but reducing aqueous solubility.
- Aryl-substituted derivatives (e.g., benzyl, phenylamino) exhibit higher molecular weights and lower solubility, which may limit bioavailability .
Anticonvulsant Activity
N-Phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant effects in rodent models, with ED₅₀ values <100 mg/kg . The phenylamino group’s aromaticity may facilitate interactions with neuronal ion channels.
Antimicrobial Activity
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives (e.g., 3-benzyl, 3-isobutyl) showed broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, Vibrio spp.) pathogens . The diaza ring and carbonyl groups likely contribute to membrane disruption or enzyme inhibition. The absence of a diaza ring in 4-propyl-1-oxa-4-azaspiro[4.4]nonane suggests differing mechanisms of action.
Antioxidant Activity
Compounds with bicyclic diaza-dione structures (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) also displayed antioxidant properties, correlating with their ability to scavenge free radicals .
Biological Activity
4-Propyl-1-oxa-4-azaspiro[4.4]nonane (CAS No. 74379-49-0) is a compound belonging to the spirocyclic class of organic molecules, which has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, reviewing its synthesis, mechanisms of action, and applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties.
Molecular Structure and Formula:
- Molecular Formula: C₁₀H₁₉NO
- Molecular Weight: 169.26 g/mol
- IUPAC Name: 4-propyl-1-oxa-4-azaspiro[4.4]nonane
Synthesis
The synthesis of 4-propyl-1-oxa-4-azaspiro[4.4]nonane can be accomplished through various methods, including intramolecular cyclization reactions involving precursors that contain both nitrogen and oxygen functionalities. The synthesis pathway often involves the use of phosphoramidate derivatives, allowing for selective hydrogen abstraction and subsequent cyclization to form the spirocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirocyclic compounds, including derivatives of 4-propyl-1-oxa-4-azaspiro[4.4]nonane. For instance, a series of related compounds were evaluated against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | HeLa | 0.14 |
These results indicate that modifications in the spirocyclic structure can significantly enhance biological activity against specific cancer types, suggesting that 4-propyl derivatives may also exhibit similar or enhanced effects due to their unique structural characteristics .
Antimicrobial Activity
Beyond anticancer properties, compounds with spirocyclic structures have been investigated for their antimicrobial activities. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways within microbial cells. Preliminary data suggest that these compounds may exhibit moderate to potent antimicrobial effects against various pathogens, although specific studies on 4-propyl-1-oxa-4-azaspiro[4.4]nonane are still limited .
The biological activity of 4-propyl-1-oxa-4-azaspiro[4.4]nonane is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance mechanisms. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses.
Case Studies
- Antitumor Efficacy Study : A recent investigation into a series of azaspiro compounds demonstrated that certain derivatives exhibited significant cytotoxicity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with IC₅₀ values indicating strong potential for therapeutic development .
- Antimicrobial Investigation : Another study focused on azaspiroketal derivatives reported promising results against Mycobacterium tuberculosis, suggesting that modifications to the azaspiro framework could yield effective antimycobacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
